Thioanisole

Beschreibung

Overview of Thioanisole's Significance in Chemical Sciences

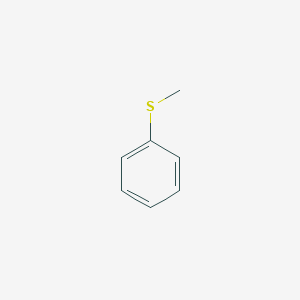

This compound, with the chemical formula CH₃SC₆H₅, is the simplest alkyl-aryl thioether. wikipedia.org This colorless liquid is a sulfur analog of anisole (B1667542) and is soluble in various organic solvents. wikipedia.org Its significance in the chemical sciences is multifaceted, stemming from its roles as a versatile building block in organic synthesis, a key reagent in specialized applications like peptide synthesis, and a model compound for fundamental research. smolecule.comsolubilityofthings.comchemicalbook.com

In the realm of organic synthesis, this compound serves as a crucial intermediate for the production of a wide array of compounds, including pharmaceuticals, agrochemicals, and dyes. smolecule.comsolubilityofthings.comchemicalbook.comstatsndata.org The presence of the methylsulfanyl group attached to a benzene (B151609) ring provides a reactive center for various chemical transformations. solubilityofthings.com The sulfur atom can be readily oxidized to form sulfoxides and sulfones, which are important functional groups in many biologically active molecules and advanced materials. wikipedia.orgsmolecule.com

This compound is also widely recognized for its application as a scavenger in solid-phase peptide synthesis. chemicalbook.comchemicalbook.com During the cleavage of protecting groups from synthetic peptides, particularly under strong acidic conditions, reactive cationic species are generated that can lead to undesired side reactions with sensitive amino acid residues. This compound is added to the cleavage cocktail to trap these electrophilic species, thereby preserving the integrity of the target peptide. chemicalbook.comchemicalbook.comtaylorandfrancis.com

Furthermore, this compound serves as an important model compound in academic research. solubilityofthings.com Its relatively simple structure allows for detailed investigations into the fundamental aspects of C-S bond chemistry, oxidation mechanisms, and photodissociation dynamics. smolecule.comchemicalbook.com These studies provide valuable insights that can be extrapolated to more complex sulfur-containing molecules of biological and industrial importance.

Historical Context of this compound Research

Research into this compound and related thioethers has evolved in parallel with the broader development of organic sulfur chemistry. The most common and long-standing method for its preparation is the methylation of thiophenol, a reaction that has been a staple in organic chemistry for many decades. wikipedia.org Early research primarily focused on understanding its basic reactivity, including its oxidation to methyl phenyl sulfoxide (B87167) and subsequently to methyl phenyl sulfone. wikipedia.org

The utility of this compound as a scavenger in peptide synthesis became prominent with the advancement of solid-phase peptide synthesis, a technique developed by Robert Bruce Merrifield in the early 1960s. As the synthesis of more complex peptides containing sensitive amino acids became more common, the need for effective scavengers to prevent side reactions during deprotection grew, establishing a critical role for this compound in this field. chemicalbook.comchemicalbook.com

In recent decades, the focus of this compound research has expanded significantly. The growing interest in green chemistry and sustainable processes has spurred the development of more efficient and environmentally friendly methods for its synthesis and oxidation. statsndata.org For instance, research has explored catalytic oxidation methods that offer higher selectivity and yield under milder conditions compared to traditional stoichiometric oxidants. smolecule.com

Scope and Objectives of Current this compound Research Endeavors

Modern research on this compound is diverse, targeting a range of applications from materials science to medicinal chemistry. A significant area of investigation involves its use in the development of advanced materials and smart polymers. For example, this compound derivatives are being incorporated into polymer micelles that are responsive to reactive oxygen species (ROS). rsc.org The oxidation of the thioether moiety to the more hydrophilic sulfoxide can trigger the disassembly of these nanocarriers, offering a potential mechanism for targeted drug delivery to diseased tissues with high oxidative stress. rsc.org

The selective oxidation of this compound continues to be a major research focus. rsc.orgacs.orgacs.org Current studies are aimed at developing highly selective and efficient catalytic systems, including electroenzymatic and zeolite-encapsulated catalysts, for the controlled oxidation of this compound to its corresponding sulfoxide without over-oxidation to the sulfone. rsc.orgacs.org These sulfoxides are valuable chiral auxiliaries and intermediates in asymmetric synthesis. rsc.org

Another active area of research is the study of the fundamental photophysical properties of this compound. chemicalbook.com Detailed simulations and spectroscopic studies of its photodissociation are being conducted to understand the intricate dynamics of bond cleavage upon photoexcitation. chemicalbook.com These fundamental investigations contribute to a deeper understanding of reaction dynamics in organosulfur compounds. Furthermore, this compound-functionalized ligands are being explored in coordination chemistry for the synthesis of novel metal-organic complexes with unique structural and reactive properties. rsc.org The global market for this compound reflects its growing importance, driven by its expanding applications in the pharmaceutical and agrochemical industries and the continuous push for innovation in chemical synthesis and materials science. statsndata.orgpmarketresearch.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKJADCVZUBCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059217 | |

| Record name | Benzene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid, colourless or slightly yellow liquid with unpleasant odour | |

| Record name | Methyl phenyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl phenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

188.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.506 mg/mL at 25 °C, insoluble in water; soluble in alcohol and oil | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl phenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.968 | |

| Record name | Methyl phenyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

100-68-5 | |

| Record name | Thioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphenylsulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PHENYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB4K737YF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-15 °C | |

| Record name | Methyl phenyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Theoretical and Computational Investigations of Thioanisole

Quantum Chemical Studies on Molecular Conformation and Isomerism

The orientation of the thiomethyl group relative to the benzene (B151609) ring in thioanisole is a key determinant of its physical and chemical properties. Quantum chemical studies have extensively explored this aspect, focusing on the molecule's conformational landscape.

This compound can exist in two primary conformations: a planar form where the thiomethyl group lies in the same plane as the benzene ring, and a perpendicular form where it is oriented at a 90-degree angle to the ring. researchgate.net Early computational studies using methods like STO-3G MO calculations indicated a predominantly twofold barrier to rotation, suggesting a preference for a planar conformation in the gas phase. researchgate.netcdnsciencepub.com

However, the relative stability of these conformers has been a subject of considerable investigation, with results often depending on the computational method and basis set employed. researchgate.net For instance, while HF and Møller-Plesset calculations have sometimes favored the perpendicular conformer, many DFT methods predict the existence of two minima, corresponding to both planar and perpendicular forms. researchgate.net More advanced calculations, such as CCSD(T), predict the planar conformation to be the global minimum, with a plateau region near the perpendicular conformation that is only slightly higher in energy. researchgate.netresearchgate.net Experimental evidence from gas electron diffraction supports the planar conformer as the most stable. researchgate.net

The rotation around the C(sp²)-S bond in this compound is a critical aspect of its conformational flexibility. The potential energy surface (PES) for this rotation describes the energy of the molecule as a function of the C-S-C-C dihedral angle.

Analysis of the PES reveals the energy barriers between different conformations. For this compound, the barrier to internal rotation is relatively low, with calculated values ranging from approximately 0.36 to 1 kcal/mol (about 1.5 to 4.2 kJ/mol). researchgate.net For instance, STO-3G MO calculations estimated the internal barrier to be around 6.2 kJ/mol in the gas phase and 5.5 kJ/mol in a benzene solution. researchgate.netcdnsciencepub.com Another study using the B3LYP/6-31G(d) level of theory calculated the rotational barrier for the C-S bond to be approximately 3.2 kJ/mol. ijert.orgijert.org This low barrier suggests that the thiomethyl group can rotate quite freely at room temperature. researchgate.net

The shape of the potential energy curve is also of interest. While a simple twofold potential is often assumed, reflecting the symmetry of 3p-π conjugation across the C-S bond, interactions between the methyl group and the ortho C-H bonds can introduce more complex features to the PES. cdnsciencepub.com Some computational methods predict a single minimum for the planar orientation, while others suggest an additional shallow minimum for the perpendicular orientation. researchgate.net

The choice of computational method and basis set significantly impacts the predicted conformational preferences and rotational barriers of this compound. researchgate.net This sensitivity highlights the need for careful selection of theoretical approaches to obtain reliable results.

Different levels of theory can yield contrasting results. For example, HF and Møller-Plesset calculations have been reported to predict the perpendicular conformer as the only stable species, whereas most DFT functionals predict two minima. researchgate.net The MP2 approximation's predictions are particularly sensitive to the basis set size: small basis sets (e.g., 6-31G(d)) predict a single minimum for the perpendicular orientation, intermediate basis sets (e.g., 6-311G(d,p)) show an additional shallow minimum for the planar form, and large basis sets (e.g., cc-pVTZ) identify the planar orientation as the global minimum with a shallow minimum at the perpendicular geometry. researchgate.net In contrast, B3LYP/cc-pVTZ calculations show a single minimum for the planar conformation, which is in agreement with experimental gas electron diffraction data. researchgate.net

The quality of the basis set is crucial for accurately capturing the subtle energy differences between conformers. Larger basis sets, which include polarization and diffuse functions, generally provide more accurate results. pku.edu.cnmdpi.com For instance, calculations with large basis sets like 6-311+G(d,p) and cc-pVTZ have been used to obtain more reliable predictions of rotational barriers. researchgate.net The inclusion of electron correlation beyond the MP2 level, such as with CCSD(T), also tends to improve the accuracy of the calculated barrier heights. researchgate.net

Electronic Structure Analysis

The electronic structure of this compound, particularly the nature of its frontier molecular orbitals, governs its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

For a related molecule, 4-Methoxythis compound (B167831), calculations using the B3LYP method with 6-311/6-311++G(d,p) and HF/6-311++G(d,p) basis sets have been performed. ijert.org The HOMO is located over the S-CH3 group, and the HOMO-LUMO transition involves a transfer of electron density to the phenyl ring, which acts as an electron acceptor. ijert.org The calculated HOMO-LUMO energy gap for this molecule was found to be 0.20097 eV, indicating a relatively stable structure. ijert.org

The energies of the HOMO and LUMO can be used to calculate various chemical reactivity descriptors, such as chemical hardness, chemical potential, and electronegativity, providing further insights into the molecule's behavior in chemical reactions. irjweb.comphyschemres.org

Table 1: Frontier Molecular Orbital Energies for a this compound Derivative (Note: Data is for 4-Methoxythis compound as a representative example)

| Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| B3LYP | 6-311++G(d,p) | -0.20863 | -0.00766 | 0.20097 |

| HF | 6-311++G(d,p) | -0.30613 | -0.04616 | 0.25997 |

Source: Adapted from spectroscopic and computational analysis of 4-Methoxythis compound. ijert.org

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. ijert.orguba.ar This analysis provides a quantitative measure of these interactions in terms of stabilization energies.

The effect of fluorination on the methyl group in this compound has also been rationalized using NBO analysis. researchgate.net The conformational change from a planar orientation of the -SCH3 group to a perpendicular orientation of the -SCF3 group can be explained by the changes in intramolecular interactions as revealed by NBO calculations. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Anisole (B1667542) |

| 4-Methoxythis compound |

| 4-Fluorothis compound |

| 2,6-Dichlorothis compound |

| 2,6-Dibromothis compound |

| 2-Fluoroanisole |

| 4-Fluoroanisole |

| 3,4-Difluoroanisole |

| 2,3,5,6-Tetrafluoroanisole |

| 2,6-Difluoroanisole |

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a crucial theoretical tool used to predict the reactive behavior of a molecule towards charged species. uni-muenchen.de It maps the electron density to visualize the distribution of electrical potential, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.decomputabio.com These maps are invaluable for understanding interactions such as drug-receptor binding and for predicting sites of electrophilic and nucleophilic attack. computabio.com

In the case of this compound, while detailed MEP maps are not extensively published in the provided literature, the reactive sites can be inferred from theoretical studies on its protonation and methylation. Computational analyses consistently show that the preferred site for protonation is the aromatic ring, specifically the C4 carbon position. kuleuven.beresearchgate.net This indicates that the region of highest negative electrostatic potential is located on the phenyl ring. Conversely, methylation, involving the bulkier methyl cation, occurs specifically at the sulfur atom. kuleuven.beresearchgate.net This suggests a significant, albeit less negative compared to the ring, region of electron density localized on the sulfur atom, making it a favorable site for cationization by larger electrophiles. The MEP, therefore, reflects these distinct reactive zones within the this compound molecule, guiding the regioselectivity of electrophilic attacks.

Investigation of Singlet and Triplet Electronic States

The electronic structure of this compound, particularly its ground and excited states, has been a subject of detailed computational investigation to understand its photochemical behavior. A molecule's electronic states are defined by the spin of its electrons; in a singlet state, all electron spins are paired, whereas a triplet state contains two unpaired electrons with parallel spins. libretexts.orguomustansiriyah.edu.iq

Theoretical studies using methods like Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2) have been employed to calculate the potential energy curves for this compound's ground state (S₀) and its low-lying singlet (S₁, S₂, etc.) and triplet excited states. rsc.org

Key findings from these investigations include:

Excited States: The lower-lying excited singlet states in the vertical Franck-Condon region are primarily characterized by the promotion of an electron from the highest occupied π orbital. rsc.org The first excited singlet state (S₁) is a ππ* state. aip.org

Repulsive States: A repulsive nσ* state plays a critical role in the molecule's photodissociation. This state, which is optically dark (not easily accessible by direct photoexcitation), intersects with both the ππ* state and the ground electronic state. aip.org

Conical Intersections (CIs): The photodissociation mechanism of this compound is heavily influenced by the presence of conical intersections, which are points where the potential energy surfaces of different electronic states cross. osti.gov Nonadiabatic transitions through two successive CIs (S₁/S₂ and a subsequent intersection with the ground state) allow the molecule to access the dissociative nσ* state after initial photoexcitation. aip.org

Triplet States: The first triplet state has been described as having ³σσ* character at long S-CH₃ bond distances. rsc.org While the singlet states are central to the primary photodissociation pathway, the triplet states are also mapped to provide a complete picture of the electronic landscape. rsc.org The energy of the triplet state is typically lower than that of the corresponding singlet state. libretexts.org

These computational models of singlet and triplet state potential energy surfaces are fundamental to simulating the complex dynamics of this compound upon photoexcitation. osti.gov

Protonation and Methylation Studies

The gas-phase reactivity of this compound towards electrophiles like protons (H⁺) and methyl cations (CH₃⁺) has been elucidated through a combination of tandem mass spectrometry experiments and quantum chemical calculations. kuleuven.beresearchgate.net These studies determine the intrinsic basicity and nucleophilicity of different sites within the molecule.

Determination of Proton Affinity (PA) and Methyl Cation Affinity (MCA)

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a neutral species, indicating its Brønsted-Lowry basicity. mdpi.com Methyl cation affinity (MCA) is a similar measure for methylation, reflecting the species' nucleophilicity. researchgate.netpsu.edu

Experimental and theoretical studies have determined these values for this compound, revealing its reactivity in comparison to related compounds like thiophenol. The estimated affinities show that this compound is more basic and more nucleophilic than thiophenol. kuleuven.beresearchgate.net An earlier experimental value for the proton affinity of this compound (873 kJ mol⁻¹) is now considered to be an overestimation. researchgate.netresearchgate.net

| Compound | Proton Affinity (PA) (kJ mol⁻¹) | Methyl Cation Affinity (MCA) (kJ mol⁻¹) | Reference |

|---|---|---|---|

| This compound | 839 ± 10 | 454 ± 10 | researchgate.netresearchgate.net |

| Thiophenol | 812 ± 10 | 397 ± 10 | researchgate.netresearchgate.net |

Identification of Protonation and Methylation Sites (Sulfur vs. Aromatic Ring)

A key aspect of this compound's reactivity is the competition between the sulfur atom and the aromatic ring as sites for electrophilic attack. Theoretical calculations and mass spectrometry experiments have definitively identified the preferred sites for protonation and methylation. kuleuven.beresearchgate.net

Protonation: Quantum chemical calculations (using B3LYP and CCSD(T) methods) confirm that protonation preferentially occurs on the aromatic ring. kuleuven.beresearchgate.net The C4-protonated isomer is calculated to be approximately 13 kJ mol⁻¹ more stable than the S-protonated isomer. kuleuven.beresearchgate.net

Methylation: In stark contrast to protonation, both experimental and theoretical results show that methylation is a regiospecific process that occurs exclusively at the sulfur atom. kuleuven.beresearchgate.netresearchgate.net This difference in behavior from protonation highlights the influence of the electrophile's nature on the reaction's regioselectivity.

| Reaction | Preferred Site of Attack | Supporting Evidence |

|---|---|---|

| Protonation (H⁺ addition) | Aromatic Ring (C4 position) | B3LYP and CCSD(T) calculations show the C4-protonated isomer is more stable. kuleuven.beresearchgate.net |

| Methylation (CH₃⁺ addition) | Sulfur Atom | Experimental (mass spectrometry) and theoretical results confirm regiospecific cationization at sulfur. kuleuven.beresearchgate.net |

Theoretical Confirmation of Gas-Phase Cationization

The experimental findings from mass spectrometry regarding the sites of this compound cationization are robustly supported by high-level quantum chemical calculations. kuleuven.beresearchgate.net Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311++G(d,p) basis set, as well as coupled cluster (CCSD(T)) methods, have been instrumental in this confirmation. kuleuven.beresearchgate.netresearchgate.net

These theoretical models validate the experimental observations by calculating the relative energies of the possible product ions. The calculations consistently demonstrate that for protonation, the energy of the C4-protonated ring structure is lower than that of the S-protonated structure. kuleuven.be For methylation, the calculations confirm that the S-methylated cation is the most stable product, aligning perfectly with the regiospecificity observed in experiments. kuleuven.beresearchgate.net These theoretical studies provide a solid energetic basis for the observed gas-phase ion-molecule reaction pathways of this compound. researchgate.net

Photodissociation Dynamics Simulations

The process by which this compound breaks apart upon absorbing light (photodissociation) has been studied in detail using full-dimensional multi-state dynamics simulations. nih.govaip.org These computational simulations model the molecule's behavior after it is excited to a higher electronic state, providing insights into the reaction mechanism and the factors that control the outcome. osti.gov

The photodissociation of the S–CH₃ bond in this compound is initiated by photoexcitation to the first excited singlet state (S₁). aip.orgaip.org The subsequent dynamics are complex and governed by nonadiabatic transitions between electronic states. aip.org Simulations have revealed a detailed mechanism:

Excitation: The molecule absorbs a photon and is promoted from the ground state (S₀) to the S₁ (ππ*) state. aip.org

Nonadiabatic Transition: From the S₁ state, the molecule evolves towards a conical intersection (CI) that couples the S₁ and S₂ states. nih.govaip.org This allows the molecule to transition to a repulsive electronic state (nσ*). aip.org

Dissociation: Once on the repulsive potential energy surface, the S–CH₃ bond rapidly cleaves. aip.org The process can lead to two different sets of products: a ground-state thiophenoxyl radical plus a methyl radical, or an excited-state thiophenoxyl radical plus a methyl radical. aip.org

A key finding from these simulations is the evidence for mode-specific effects . nih.govaip.org This means that exciting a specific vibrational mode in the molecule can influence the dissociation dynamics. Specifically, simulations showed that initial excitation of the S–CH₃ stretching vibration leads to:

Shorter dissociation lifetimes. nih.govaip.orgresearchgate.net

Trajectories that pass closer to the S₁–S₂ conical intersection. nih.govaip.orgresearchgate.net

These simulations, which can involve calculating tens of thousands of molecular trajectories, rely on accurate, pre-calculated full-dimensional potential energy surfaces for the ground and excited states. osti.govnih.gov They provide a powerful theoretical lens to interpret experimental observations of this compound's photochemistry. researchgate.net

Coupling of Excited States (e.g., 1ππ* and 1nσ*)

The photochemistry of this compound following UV excitation is governed by the interactions between multiple electronic states. aip.org Theoretical studies have identified three key singlet states as being primarily responsible for its photo-induced reactions: a closed-shell ground state (S₀), and two low-lying excited states with ¹ππ* and ¹nσ* character, respectively. rsc.orgresearchgate.net

Upon absorption of a photon (with energy around 4.3–4.5 eV), this compound is typically excited from the S₀ ground state to the S₁ state, which has ¹ππ* character. rsc.orgaip.org However, this bright state is not the one from which dissociation directly occurs. Instead, the molecule undergoes a nonadiabatic transition to a repulsive ¹nσ* state (often labeled as S₂). aip.orgrsc.org This transition is facilitated by a conical intersection (CI), a point where the potential energy surfaces of the two electronic states become degenerate, allowing for highly efficient internal conversion. aip.orgaip.org

Computational methods like complete active space self-consistent field (CASSCF) and multi-reference perturbation theory have been essential in characterizing these states and the conical intersections that link them. rsc.orgresearchgate.net

| State | Character | Role in Photodissociation |

| S₀ | Ground State | Initial state before photoexcitation; final state surface for products. |

| S₁ | ¹ππ | Optically accessible "bright" state; initially populated by UV light. rsc.org |

| S₂ | ¹nσ | Repulsive "dark" state; populated from S₁ via a conical intersection; dissociation occurs on this surface. aip.orgrsc.org |

Potential Energy Surface Construction for Photo-Reactions

To accurately simulate the photodissociation dynamics of this compound, it is necessary to have a detailed map of the energy landscape on which the reaction occurs. This is achieved by constructing full-dimensional potential energy surfaces (PESs) for the ground and relevant excited states. osti.govnih.gov A PES describes how the potential energy of the molecule changes with the geometry of its constituent atoms. sydney.edu.au

For a molecule like this compound with 42 internal degrees of freedom, constructing accurate PESs is a significant computational challenge. aip.orgosti.govnih.gov The process is further complicated by the complex topology introduced by conical intersections, which require multi-reference quantum chemical methods to describe accurately. osti.gov

Researchers have developed analytic, full-dimensional PESs for the three lowest singlet states of this compound (S₀, S₁(¹ππ), and S₂(¹nσ)) in a diabatic representation. aip.orgnih.govresearcher.life In a diabatic representation, the electronic states retain their essential character (e.g., ππ* or nσ*) across the configuration space, resulting in smooth potential surfaces and localized, scalar coupling terms between them. aip.org This is often more convenient for dynamical simulations than the adiabatic representation, where the PESs are sharply peaked at conical intersections.

One prominent method used for this purpose is the Anchor Points Reactive Potential (APRP) method. osti.govnih.gov This technique involves performing high-level ab initio calculations at a set of key geometries ("anchor points") and then using these points to construct a global, analytic representation of the PESs and their couplings. nih.govresearcher.life These surfaces are designed to be accurate in the crucial regions for the photoreaction, including the Franck-Condon region (the geometry upon initial excitation) and along the dissociation coordinate of the S-CH₃ bond. aip.orgnih.gov The resulting PESs can then be used in molecular dynamics simulations to model the nonadiabatic photodissociation process. osti.gov

| Method/Concept | Description | Application to this compound |

| Potential Energy Surface (PES) | A multidimensional surface that defines the potential energy of a molecule as a function of its atomic coordinates. sydney.edu.au | Constructed for the S₀, S₁, and S₂ states to map the energy landscape for photodissociation. osti.govnih.gov |

| Diabatic Representation | A basis for electronic states where the character of the states changes slowly with molecular geometry, leading to smooth PESs. | Used to create smooth PESs for S₀, ¹ππ, and ¹nσ states, simplifying the treatment of conical intersections. nih.govaip.org |

| Anchor Points Reactive Potential (APRP) | A method to construct global PESs by fitting analytic functions to high-level calculations at key geometries (anchor points). osti.gov | Employed to build full-dimensional (42-D) PESs for the photodissociation of the S-CH₃ bond. nih.govresearcher.life |

Analysis of Translational Energy Distributions of Photoproducts

A key experimental observable that provides deep insight into photodissociation dynamics is the distribution of kinetic energy among the separating fragments. aip.org For this compound, the analysis of the total translational energy distributions of the thiophenoxyl and methyl radical photoproducts reveals crucial details about the energy partitioning during the reaction. researchgate.netresearchgate.net

Experiments, often using velocity map imaging, measure the speed and angular distribution of the nascent radical products. researchgate.netrsc.org From this, the total kinetic energy release (TKER) for each dissociation event can be calculated. The resulting TKER spectrum shows how the available energy (the difference between the photon energy and the bond dissociation energy) is partitioned between the translational motion of the products and their internal (vibrational and rotational) excitation. researchgate.net

Theoretical simulations of the photodissociation dynamics on the constructed PESs can also predict these translational energy distributions. aip.org Comparing the simulated and experimental distributions provides a stringent test of the accuracy of the theoretical model. aip.org For this compound, simulations have shown that a significant portion of the available energy is channeled into the vibrational excitation of the products, which is reflected in translational energy distributions that peak at lower energies than might be expected. aip.orgaip.org

One of the most striking findings from both experimental and theoretical studies is the evidence for mode-specific dynamics. aip.org It has been shown that exciting a specific vibrational mode in the S₁ state of this compound—namely, the S-CH₃ stretching mode—leads to a dramatic and sharp increase in the branching ratio of ground-state to excited-state thiophenoxyl radical products. umn.eduaip.org This "dynamic resonance" is a rare phenomenon that highlights how the initial vibrational state of the reactant can steer the outcome of the nonadiabatic transitions at the conical intersection. researchgate.netresearchgate.net Simulations suggest that exciting this particular mode leads to trajectories that pass closer to the S₁/S₂ conical intersection, resulting in shorter dissociation lifetimes and altered product outcomes. aip.org

| Observation/Technique | Finding/Description | Reference |

| Total Kinetic Energy Release (TKER) | The total translational energy imparted to the photoproducts following dissociation. | Analysis of TKER spectra reveals the partitioning of available energy into product translation and internal excitation. researchgate.net |

| Mode-Specific Dynamics | The outcome of the reaction is highly dependent on which vibrational mode is initially excited. | Excitation of the S-CH₃ stretch in this compound causes a sharp resonance in the product branching ratio. umn.eduaip.orgresearchgate.net |

| Theoretical vs. Experimental Distribution | Comparison between simulated and measured translational energy distributions. | Simulations indicate high vibrational excitation of the photoproducts, as the simulated translational energy is often lower than the experimental value. aip.orgaip.org |

| Product Branching Ratio | The relative yields of different electronic states of the products (e.g., ground vs. excited thiophenoxyl radical). | Shows a sharp increase toward ground-state products when the S-CH₃ stretch is excited, indicating control over the nonadiabatic dynamics. aip.orgresearchgate.net |

Spectroscopic Characterization and Elucidation of Thioanisole

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and determining the molecular structure of thioanisole. By analyzing the vibrational modes of the molecule, a comprehensive understanding of its structural characteristics can be achieved.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. mdpi.comrtilab.com The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. For instance, the aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. mdpi.com In-plane and out-of-plane bending vibrations of the C-H bonds also give rise to distinct peaks in the spectrum. ijert.orgyoutube.com The stretching vibrations of the benzene (B151609) ring C-C bonds usually appear in the 1650-1400 cm⁻¹ range. ijert.org Furthermore, vibrations involving the methyl group (-CH₃) and the sulfur atom, such as C-S stretching and CH₃ rocking modes, can be identified. ijert.org The precise positions and intensities of these bands provide a unique "fingerprint" for the this compound molecule. rtilab.com

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for this compound Derivatives Note: This table is based on data for 4-Methoxythis compound (B167831), a derivative of this compound, as representative data.

| Observed Frequency (cm⁻¹) | Intensity | Assignment |

| 3080 | Very Weak | Aromatic C-H Stretching |

| 1604 | - | C-C Stretching |

| 1583 | - | C-C Stretching |

| 1504 | Strong | In-plane Bending & Ring Stretching |

| 1246 | - | C-C Stretching |

| 1183 | Strong | Out-of-plane Methoxy Rocking |

| 1121 | Weak | In-plane Methoxy Rocking |

| 972 | Weak | S-CH₃ Rocking |

| 826 | - | C-H Out-of-plane Bending |

| 805 | - | C-H Out-of-plane Bending |

Source: Data derived from spectroscopic analysis of 4-Methoxythis compound. ijert.orgijert.org

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the aromatic C-H stretching vibrations are also prominent. youtube.com The ring C-C stretching vibrations are typically strong in the Raman spectrum. ijert.org The analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or absent in the other. ijert.orgijert.org

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for this compound Derivatives Note: This table is based on data for 4-Methoxythis compound, a derivative of this compound, as representative data.

| Observed Frequency (cm⁻¹) | Intensity | Assignment |

| 3081 | Strong | Aromatic C-H Stretching |

| 1598 | Strong | C-C Stretching |

| 1292 | Weak | C-C Stretching |

| 1178 | Medium-Strong | Out-of-plane Methoxy Rocking |

Source: Data derived from spectroscopic analysis of 4-Methoxythis compound. ijert.orgijert.org

Vibrational Assignments Based on Potential Energy Distribution (PED)

To accurately assign the observed vibrational bands to specific molecular motions, a Potential Energy Distribution (PED) analysis is often performed. acs.org PED is a theoretical calculation that quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. ijert.orgijert.org This analysis is crucial for resolving ambiguities in spectral interpretation, especially for complex molecules where vibrational modes can be coupled. For this compound, PED analysis helps to confirm the assignments of the aromatic ring vibrations, the methyl group motions, and the vibrations involving the sulfur atom. ijert.orgyoutube.comijert.org For example, a PED analysis can reveal the extent of mixing between C-C stretching and C-H in-plane bending modes. ijert.orgyoutube.com

Scaled Quantum Mechanics Force Field (SQM-FF) Refinement

To improve the accuracy of theoretical vibrational frequency calculations, a Scaled Quantum Mechanics Force Field (SQM-FF) method is frequently employed. pqs-chem.com This procedure involves scaling the force constants calculated from quantum chemical methods (like Density Functional Theory, DFT) to better match the experimental vibrational frequencies. ijert.orgijert.org The scaling factors are typically optimized to correct for systematic errors in the theoretical calculations, such as the neglect of anharmonicity and the use of finite basis sets. pqs-chem.com The SQM-FF approach has been shown to provide excellent agreement between the calculated and experimental vibrational spectra of this compound and its derivatives, leading to more reliable vibrational assignments. ijert.orgijert.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules by probing the magnetic properties of atomic nuclei. peeref.comnih.gov For this compound, both ¹H and ¹³C NMR spectroscopy provide valuable information. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, showing distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons can provide insights into the substitution pattern on the benzene ring. The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with separate signals for each chemically distinct carbon atom. rsc.orgpsu.edu Studies using NMR spectroscopy in liquid crystal solvents have also been employed to investigate the conformational preferences of the thiomethyl group relative to the phenyl ring. rsc.orgpsu.edu

Table 3: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | ~7.0 - 7.5 | The exact shifts and splitting patterns depend on the substitution on the ring. |

| ¹H (Methyl) | ~2.5 | A singlet peak corresponding to the -SCH₃ group. |

| ¹³C (Aromatic) | ~125 - 140 | Multiple peaks corresponding to the different carbon atoms in the benzene ring. |

| ¹³C (Methyl) | ~15 | A single peak for the methyl carbon. |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectrum Interpretation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. azooptics.commsu.edu The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the molecule, primarily π → π* transitions associated with the aromatic ring. researchgate.netupi.edu The position (λmax) and intensity (molar absorptivity) of these absorption bands provide information about the electronic structure and conjugation within the molecule. upi.edu Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to simulate the electronic spectrum and assign the observed absorption bands to specific electronic transitions. acs.org These calculations can also provide insights into the nature of the excited states, such as whether they have ππ* or nσ* character. researchgate.net The experimental UV spectrum of this compound in the vapor phase shows a strong absorption peak around 250 nm (4.96 eV). researchgate.net

Time-Resolved Resonance Raman Spectroscopy (TR³) of Radical Cations

Time-resolved resonance Raman (TR³) spectroscopy is a powerful technique for studying the transient species involved in chemical reactions. nih.gov It provides detailed vibrational information, offering a "fingerprint" of the molecular structure of short-lived intermediates like radical cations. nih.gov

Nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy, often coupled with pulse radiolysis, has been instrumental in characterizing the structure of this compound radical cations in aqueous solutions. researchgate.netrsc.org Studies on 4-substituted this compound radical cations (ArSCH₃•+) have revealed significant structural changes upon oxidation from the neutral molecule. researchgate.netrsc.org

Key observations from TR³ spectra include a downshift in the frequency of the C=C stretching mode of the benzene ring and an upshift in the C-S stretching mode. researchgate.netrsc.orgrsc.org These spectral shifts are indicative of the formation of a semi-quinoidal structure. researchgate.netrsc.orgrsc.org In this structure, there is increased conjugation between the sulfur atom's non-bonding electrons and the aromatic π-system. researchgate.net This leads to a shortening of the C(aryl)-S bond, giving it more double-bond character, and a corresponding change in the bond lengths within the aromatic ring. researchgate.net For instance, in the 4-hydroxymethylthis compound (MTPM) radical cation, this semi-quinoidal structure is formed, where the positive charge is primarily localized on the sulfur atom and the spin is localized at the C4-position of the benzene ring. researchgate.netrsc.org

In the case of the 4-methoxythis compound (MTA) radical cation, in addition to the changes seen in other derivatives, a weak C(Ph)-O stretching mode is also observed. researchgate.netrsc.org This suggests a more complex quinoidal structure that involves both the sulfur and oxygen atoms in conjugation with the benzene ring. researchgate.netrsc.org The formation and structure of these radical cations are crucial in understanding their reactivity, particularly towards dimerization. researchgate.netrsc.org

| Vibrational Mode | Direction of Shift upon Oxidation | Structural Implication | Reference |

|---|---|---|---|

| C=C stretching (benzene ring) | Downshift | Formation of a semi-quinoidal structure | researchgate.netrsc.org |

| C-S stretching | Upshift | Increased double-bond character of the C-S bond | researchgate.netrsc.org |

| C(Ph)-O stretching (in MTA•+) | Observed (weak) | Involvement of the oxygen atom in a quinoidal structure | researchgate.net |

Density Functional Theory (DFT) calculations have been employed to support and interpret the experimental findings from TR³ spectroscopy. researchgate.netrsc.orgworktribe.com These theoretical calculations provide optimized geometries and vibrational frequencies for the radical cations that can be directly compared with the experimental spectra. researchgate.netrsc.org

The results of DFT calculations for this compound radical cations consistently show excellent agreement with the experimental TR³ spectra. researchgate.netrsc.org For radical cations like that of 4-hydroxymethylthis compound (MTPM•+), DFT calculations confirm the formation of a semi-quinoidal structure involving the sulfur atom and the benzene ring. researchgate.netrsc.org These calculations indicate that in such structures, the positive charge and spin density are localized, primarily on the sulfur atom and the C4-position of the aromatic ring, respectively. researchgate.netrsc.org

For the 4-methoxythis compound radical cation (MTA•+), DFT calculations support the experimental observation of a quinoidal structure that includes both the sulfur and oxygen atoms in conjugation with the benzene ring. researchgate.netrsc.org The calculated bond lengths and spin density distributions from DFT provide a detailed picture of the electronic and geometric changes that occur upon oxidation, validating the interpretation of the TR³ spectra. rsc.org The strong correlation between the experimental data and theoretical calculations provides a robust understanding of the semi-quinoidal nature of these radical cations. researchgate.netrsc.org

| This compound Derivative | Experimental Observation (TR³) | DFT Calculation Result | Conclusion | Reference |

|---|---|---|---|---|

| 4-hydroxymethylthis compound (MTPM) | Downshift of C=C stretch, upshift of C-S stretch | Indicates semi-quinoidal structure with charge on S and spin on C4 | Agreement confirms semi-quinoidal structure | researchgate.netrsc.org |

| 4-methoxythis compound (MTA) | Observation of weak C(Ph)-O stretch in addition to other shifts | Indicates a quinoidal structure involving both S and O atoms | Agreement confirms a more complex quinoidal structure | researchgate.netrsc.org |

Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) Spectroscopy

Laser-induced fluorescence (LIF) and dispersed fluorescence (DF) are high-resolution spectroscopic techniques used to probe the electronic and vibrational structure of molecules in the gas phase, often under jet-cooled conditions to simplify the spectra. researchgate.netresearchgate.netlouisville.edu LIF involves exciting a molecule to a higher electronic state with a laser and detecting the total fluorescence, providing information about the excited state. edinst.comhw.ac.uk In DF spectroscopy, the excitation laser is fixed on a specific transition, and the resulting fluorescence is dispersed to reveal the vibrational energy levels of the ground electronic state. louisville.edu

For this compound, LIF and DF spectra have been measured for the first time in a jet-cooled environment. researchgate.netresearchgate.net The analysis of the DF spectrum, obtained by pumping the origin band, was crucial for investigating the molecular structure in the ground electronic state (S₀). researchgate.netresearchgate.net High-level molecular orbital calculations were used in conjunction with the experimental data to analyze the vibrational modes. researchgate.netresearchgate.net

The analysis of the vibrational modes in the DF spectrum demonstrated that the most stable structure of this compound is planar in both the ground (S₀) and the first excited (S₁) states. researchgate.netresearchgate.netulsu.ru This planarity was further confirmed by rotationally resolved high-resolution fluorescence excitation spectroscopy, which determined highly accurate rotational constants. ulsu.ru The frequencies of certain vibrational modes, such as mode 15 and the deformation of the thiomethyl group, δ(CSC), were found to be particularly sensitive to the orientation of the thiomethyl group. researchgate.netresearchgate.net The lifetime of the S₁ state was estimated to be 2.0 nanoseconds from the observed spectral line width. ulsu.ru

Reaction Mechanisms and Reactivity of Thioanisole

Oxidation Reactions

The sulfur atom in thioanisole can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This reactivity has been exploited in a variety of synthetic contexts, from simple oxidation reactions to complex, highly selective transformations.

The oxidation of this compound to methyl phenyl sulfoxide and subsequently to methyl phenyl sulfone is a fundamental transformation. A variety of oxidizing agents and catalytic systems have been employed to achieve this. Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst or an activator. nih.govnih.govrsc.org For instance, the oxidation can be carried out using hydrogen peroxide in glacial acetic acid, which provides a simple and selective method for producing methyl phenyl sulfoxide in high yields. nih.gov

Different catalytic systems can be used to control the outcome of the oxidation. For example, a dendritic phosphomolybdate hybrid catalyst can selectively oxidize this compound to either the sulfoxide or the sulfone, depending on the reaction conditions. rsc.orgmdpi.com By adjusting parameters such as temperature and the molar ratio of the oxidant, high selectivity towards the desired product can be achieved. rsc.org For example, using a water-soluble zinc-substituted heteropolyoxotungstate catalyst, it is possible to favor the formation of the sulfoxide by lowering the temperature and optimizing the substrate-to-hydrogen-peroxide ratio. rsc.org Metal-organic frameworks (MOFs) supporting molybdenum species have also been investigated for the catalytic oxidation of this compound, demonstrating how the local environment of the metal active site can influence catalytic activity and selectivity. beilstein-journals.org

The choice of oxidant and catalyst significantly impacts the reaction's efficiency and selectivity. Common oxidants include hydrogen peroxide, tert-butyl hydroperoxide (tBHP), and cumene (B47948) hydroperoxide (CHP). nih.govbeilstein-journals.org Catalysts range from simple metal salts to complex coordination compounds and immobilized systems. nih.govresearchgate.net An electroenzymatic cascade system using chloroperoxidase has been developed for the highly selective synthesis of methyl phenyl sulfoxide, avoiding over-oxidation to the sulfone. rsc.orgrsc.org

| Oxidant | Catalyst/Activator | Solvent | Primary Product | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Acetic Acid | Methyl Phenyl Sulfoxide | nih.gov |

| Hydrogen Peroxide (H₂O₂) | PAMAM-G1-PMo Hybrid | Ethanol | Methyl Phenyl Sulfoxide or Sulfone | rsc.orgmdpi.com |

| tert-Butyl Hydroperoxide (tBHP) | MOF-supported Mo species | Not specified | Methyl Phenyl Sulfoxide and/or Sulfone | beilstein-journals.org |

| Hydrogen Peroxide (H₂O₂) | Chloroperoxidase (electroenzymatic) | Aqueous buffer | Methyl Phenyl Sulfoxide | rsc.orgrsc.org |

| Sodium Metaperiodate (NaIO₄) | None | Water/Methylene Chloride | Methyl Phenyl Sulfoxide | libretexts.org |

The synthesis of chiral sulfoxides is of significant interest as they are valuable intermediates in asymmetric synthesis. mdpi.com The enantioselective oxidation of this compound to produce optically active methyl phenyl sulfoxide has been achieved using various chiral catalysts, including metal complexes and enzymes. nih.govmdpi.com

Chiral titanium and vanadium complexes have proven to be effective catalysts for this transformation. For instance, chiral titanium(IV) complexes bearing polydentate ligands derived from α-pinene can catalyze the oxidation of this compound with aqueous hydrogen peroxide, yielding chiral sulfoxides. acs.orgamanote.com Similarly, chiral vanadium(V) complexes with tridentate Schiff base ligands have been used to catalyze the oxidation of this compound with good yields and enantiomeric excesses (ee). researchgate.netcapes.gov.br Chiral Salen-type ligands complexed with metals like titanium(IV) and iron(III) are also prominent in catalyzing enantioselective sulfoxidation. rsc.orglibretexts.orgnih.gov For example, bio-inspired single-chain polymeric nanoparticles containing a chiral salen Ti(IV) complex can mediate the enantioselective oxidation of various sulfides in water with excellent yields and high enantioselectivities (up to 99% ee). rsc.orgrsc.org

Enzymatic methods offer a green and highly selective alternative. Peroxygenases, for example, can catalyze the enantioselective oxidation of this compound. A peroxygenase from oat flour has been shown to convert this compound to the corresponding (R)-sulfoxide with high optical purity (80% ee). mdpi.comresearchgate.net Chloroperoxidase from Caldariomyces fumago can produce (R)-methyl phenyl sulfoxide with an enantiomeric excess greater than 99% in isooctane. nih.gov

| Catalyst System | Oxidant | Solvent | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|---|---|

| Chiral Ti(IV)-Polydentate Ligand (from α-pinene) | H₂O₂ | Not specified | Moderate to Good | Not specified | acs.orgamanote.com |

| Chiral V(V)-Schiff Base Complex | H₂O₂ or CHP | Not specified | Good | Not specified | researchgate.netscispace.com |

| Chiral Salen Ti(IV) in Polymeric Nanoparticles | H₂O₂ | Water | up to 99% | Not specified | rsc.orgrsc.org |

| Chiral Fe(III)-Triplesalen Complex | H₂O₂ | Not specified | Lower than monomeric analogue | Not specified | nih.gov |

| Peroxygenase (from oat flour) | tert-Butyl Hydroperoxide (TBHP) | Aqueous buffer | 80% | (R) | mdpi.comresearchgate.net |

| Chloroperoxidase | tert-Butyl Hydroperoxide (TBHP) | Isooctane | >99% | (R) | nih.gov |

Photocatalytic oxidation represents a green and sustainable approach for the conversion of this compound to its sulfoxide. researchgate.netresearchgate.net These reactions typically utilize semiconductor materials or molecular photosensitizers, visible light, and molecular oxygen as the terminal oxidant. rsc.orgresearchgate.net

The mechanism often involves the generation of reactive oxygen species (ROS). ustc.edu.cn In many systems, the photosensitizer, upon light absorption, transfers energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). beilstein-journals.orgresearchgate.net Singlet oxygen then reacts with this compound to form the sulfoxide. Porphyrin-based photocatalysts are particularly effective at generating singlet oxygen for this purpose. beilstein-journals.org

Alternatively, the mechanism can proceed via a single-electron transfer (SET) pathway. acs.org In this scenario, the excited photocatalyst can oxidize this compound to its radical cation. This radical cation can then react with superoxide (B77818) radical anion (O₂⁻), which is formed by the reduction of O₂ by the photocatalyst, to ultimately yield the sulfoxide. rsc.org For example, the photocatalytic oxidation of this compound using TiO₂ under visible light can be facilitated by a tertiary amine, which acts as a redox mediator, forming a surface complex with TiO₂ that initiates the electron transfer process. rsc.orgcnr.it Covalent organic frameworks (COFs) containing metalloporphyrins have also been designed to regulate the generation of different ROS, thereby controlling the photocatalytic oxidation pathway. ustc.edu.cnrsc.org

| Photocatalyst | Light Source | Proposed Mechanism | Primary Product | Reference |

|---|---|---|---|---|

| Titanium Dioxide (TiO₂) with a tertiary amine | Visible Light | Single-Electron Transfer (SET) | Methyl Phenyl Sulfoxide | rsc.orgrsc.org |

| Porphyrin-based Photosensitizers | Visible Light | Singlet Oxygen (¹O₂) Generation | Methyl Phenyl Sulfoxide | beilstein-journals.org |

| Metalloporphyrinic Covalent Organic Frameworks (COFs) | Visible Light | Controlled ROS Generation (¹O₂ or O₂⁻) | Methyl Phenyl Sulfoxide | ustc.edu.cn |

| Carbonized Polymer Dots | Visible Light | Dual ET and SET pathways | Methyl Phenyl Sulfoxide | acs.org |

| Metalloligand Hybrid Polyoxometalates | Visible Light | Not specified | Methyl Phenyl Sulfoxide | acs.org |

Chemoselectivity is a critical challenge in the oxidation of complex molecules containing multiple oxidizable functional groups. Strategies have been developed to selectively oxidize the sulfide (B99878) moiety of this compound in the presence of other sensitive groups, such as alcohols and alkenes. uni-regensburg.denih.gov

The choice of catalyst is paramount for achieving high chemoselectivity. Certain catalytic systems exhibit a strong preference for sulfur oxidation. For example, an electrochemical protocol using NaCl as both an electrolyte and a redox mediator has been developed for the selective oxidation of sulfides to sulfoxides, which is compatible with various sensitive functional groups. rsc.org Similarly, a molybdenum(VI) salt catalyst with hydrogen peroxide allows for the successful and selective oxidation of a wide range of sulfides, leaving functional groups like alkenes, alkynes, alcohols, and aldehydes untouched. researchgate.net

Competitive oxidation experiments have demonstrated the high chemoselectivity of certain photocatalytic systems. For instance, a system for the dehydrogenation of alcohols was shown to leave this compound untouched, highlighting the tunability of photocatalytic reactions. uni-regensburg.de In another example, a cobalt(III) complex was shown to selectively catalyze sulfimidation over the oxidation of more activated C-H bonds or the aziridination of alkenes. nih.gov A copper(II) Schiff base complex has also been shown to be a chemoselective catalyst for the oxidation of sulfides to sulfoxides in the presence of alcohols and aldehydes. pnu.ac.ir

Cleavage Reactions

Beyond its role in oxidation reactions, this compound serves a critical function in solid-phase peptide synthesis (SPPS).

During the final step of Fmoc-based solid-phase peptide synthesis, the synthesized peptide is cleaved from the solid support resin, and the side-chain protecting groups are removed simultaneously. This process is typically carried out under strong acidic conditions, commonly using trifluoroacetic acid (TFA). nih.gov

A significant challenge during this acidolytic cleavage is the formation of reactive cationic species from the cleaved protecting groups (e.g., tert-butyl cations). These electrophilic species can cause undesirable side reactions by alkylating sensitive amino acid residues such as tryptophan (Trp), methionine (Met), and tyrosine (Tyr). chemicalbook.commendeley.comacs.org

This compound is widely used as a "scavenger" in the cleavage cocktail to prevent these side reactions. nih.govchemicalbook.com It functions by trapping the electrophilic carbocations, effectively preventing them from reacting with the peptide. mendeley.com For example, this compound can suppress the benzylation of tyrosine residues during the deprotection of O-benzyl protecting groups. mendeley.com It also helps to prevent the oxidation of the thioether side chain of methionine. wpmucdn.com A common cleavage mixture, known as "Reagent K," consists of TFA, phenol, water, this compound, and 1,2-ethanedithiol (B43112) (EDT), and has been shown to be highly effective in minimizing a wide range of side reactions. nih.gov The inclusion of this compound is particularly important for the clean deprotection of peptides containing sensitive residues, ensuring the integrity of the final product. acs.org

Role of Scavengers in Peptide Synthesis

This compound serves a critical function as a scavenger in solid-phase peptide synthesis (SPPS), particularly during the final cleavage step where the synthesized peptide is removed from the resin support and protecting groups are cleaved from amino acid side chains. chemicalbook.comsigmaaldrich.com This process, often conducted in a strong acid like trifluoroacetic acid (TFA), generates highly reactive cationic species (e.g., t-butyl cations) from the cleavage of protecting groups. sigmaaldrich.comthermofisher.com These electrophilic carbocations can cause undesirable side reactions by alkylating nucleophilic residues within the peptide, such as tryptophan (Trp) and methionine (Met). chemicalbook.comsigmaaldrich.com

The primary role of this compound is to trap these liberated carbocations, preventing them from modifying sensitive amino acid residues. chemicalbook.comthermofisher.com It is frequently used in cleavage cocktails, sometimes in combination with other scavengers like water, phenol, and ethanedithiol (EDT). sigmaaldrich.com this compound is particularly recommended for the cleavage of protecting groups such as benzyloxycarbonyl, Tosyl, Mts, and Mtr. chemicalbook.comresearchgate.net Furthermore, it has been noted for its ability to mitigate the undesired oxidation of methionine during the deprotection process. researchgate.net

However, the use of this compound is not without potential drawbacks. In the presence of very strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), this compound can itself lead to the alkylation of sensitive residues like Trp and Met. sigmaaldrich.comresearchgate.net Therefore, its use must be carefully considered based on the peptide sequence and the specific cleavage conditions employed. researchgate.net For instance, one study found that a cleavage cocktail of TFA/TIS/H2O/thioanisole (70:5:5:20) with DTT was highly effective in minimizing S-t-butylation of cysteine. acs.org Dithiothreitol (DTT) has also been used as a replacement for more pungent scavengers like this compound and EDT in certain cleavage cocktails. peptide.com

Lithiation and Annulation Reactions

This compound can be functionalized through lithiation, creating potent intermediates for the synthesis of complex heterocyclic structures via annulation reactions.

A this compound-based trilithium complex, which acts as a biscarbanion, can be synthesized and isolated. acs.orgfigshare.comnih.gov This is achieved through a double-lithiation strategy. acs.orgarkat-usa.org One method involves treating this compound with an organolithium reagent like n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) in a suitable solvent. arkat-usa.org This process deprotonates both the methyl group and an ortho-position on the aromatic ring, leading to the formation of a versatile dianionic intermediate. acs.orgfigshare.comresearchgate.net

The this compound biscarbanion serves as a key building block for the synthesis of benzoisothiazoles. acs.orgfigshare.comnih.gov In a novel synthetic methodology, the lithiated this compound reacts with nitriles in what is classified as a [3+2] annulation. acs.orgfigshare.comresearchgate.net This reaction proceeds under mild, room temperature conditions and results in the formation of two new chemical bonds, yielding the benzoisothiazole core structure. acs.orgnih.govacs.org The process can be performed directly by trapping the initially formed lithiated species with a nitrile, or indirectly by first isolating the trilithium this compound complex and then reacting it with the nitrile. arkat-usa.org Both approaches afford the desired benzo[d]isothiazoles in good yields. arkat-usa.org

Utilizing the same double-lithiation strategy, this compound can be used to construct benzothiophenes through a [4+1] annulation pattern. acs.orgfigshare.comresearchgate.net In this reaction, the this compound biscarbanion is reacted with amides. acs.orgnih.govacs.org This transformation is remarkable for forming four new chemical bonds in the process. acs.orgfigshare.comresearchgate.net This method provides an efficient route to substituted benzothiophenes, which are important structural motifs in therapeutic agents and materials science. nih.gov Other methods for synthesizing benzothiophenes from this compound derivatives, such as the electrophilic cyclization of o-alkynyl thioanisoles, have also been developed. nih.govresearchgate.net

The concept of umpolung, or reactivity inversion, is demonstrated by derivatives of this compound, particularly α-methoxythis compound. researchgate.nettandfonline.com While thioacetals are widely used as umpolung reagents, monothioacetals like α-methoxythis compound have been less explored. researchgate.nettandfonline.com Lithiation of α-methoxythis compound, typically at the α-carbon, generates a nucleophilic acyl anion equivalent. researchgate.nettandfonline.comtandfonline.com This lithiated species, referred to as LMT, can react with a variety of electrophiles, including alkyl halides, epoxides, aldehydes, and nitriles. tandfonline.comtandfonline.com This application significantly broadens the synthetic utility of this compound-derived structures, allowing them to act as masked carbonyl functionalities. researchgate.nettandfonline.com

Reactions Involving Radical Cations

This compound readily forms radical cations upon oxidation, which are key intermediates in various chemical and biochemical processes. The reaction of this compound with hydroxyl radicals (•OH) proceeds via two competitive pathways: addition to the sulfur atom and addition to the aromatic ring. acs.orgacs.org

At neutral pH, •OH addition to the thioether group leads directly to the formation of the monomeric sulfur radical cation (Ph-S+•-CH3). acs.orgacs.orgresearchgate.net Addition to the aromatic ring forms a hydroxycyclohexadienyl radical, which does not subsequently convert to the aromatic radical cation. acs.orgacs.org However, at low pH, •OH addition at either site leads promptly and exclusively to the sulfur-centered radical cation (Ph-S+•-CH3). acs.orgacs.org This is explained by the rapid, proton-catalyzed conversion of the initially formed hydroxycyclohexadienyl radical into the more stable sulfur radical cation. acs.orgacs.org